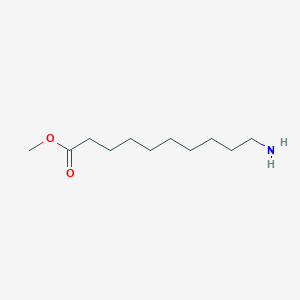

Decanoic acid, 10-amino-, methyl ester

Description

Significance of Long-Chain Amino Fatty Acid Esters in Chemical Sciences

Long-chain amino fatty acid esters are bifunctional molecules that possess both a hydrophilic amino group and a lipophilic fatty acid ester chain. This amphiphilic nature imparts unique self-assembly properties, allowing them to form structures such as micelles, vesicles, and other ordered aggregates in aqueous environments. These characteristics are of significant interest in various chemical disciplines. In organic synthesis, they serve as versatile building blocks for the construction of more complex molecules, including polymers and surfactants. Their biocompatibility, stemming from their constituent amino acid and fatty acid components, makes them attractive for applications in medicinal chemistry and biotechnology. Furthermore, the ability to tune their physical and chemical properties by modifying the length of the fatty acid chain or the nature of the amino acid provides a powerful tool for designing materials with specific functions.

Role of Decanoic Acid, 10-amino-, Methyl Ester as a Model Compound and Synthetic Intermediate

This compound, with its well-defined ten-carbon chain, terminal amino group, and methyl ester, serves as an excellent model compound for studying the fundamental properties of long-chain amino fatty acid esters. Its relatively simple structure allows for the systematic investigation of structure-property relationships without the complexities that might arise from more elaborate molecules.

As a synthetic intermediate, this compound is particularly valuable. The primary amine group can readily undergo a variety of chemical transformations, such as amidation and alkylation, allowing for its incorporation into larger molecular architectures. For instance, it can be used as a monomer in the synthesis of polyamides, analogous to the production of nylons, where the amino and ester groups participate in polymerization reactions. This potential application positions it as a building block for creating novel biodegradable polymers with tailored properties.

Below is a table summarizing the key physicochemical properties of this compound, largely based on computed data from comprehensive chemical databases. nih.gov

| Property | Value |

| Molecular Formula | C11H23NO2 |

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | methyl 10-aminodecanoate |

| CAS Number | 106590-42-5 |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 10 |

| Exact Mass | 201.172879 g/mol |

| Monoisotopic Mass | 201.172879 g/mol |

| Topological Polar Surface Area | 52.3 Ų |

| Heavy Atom Count | 14 |

Current Research Landscape and Emerging Areas for Amino Fatty Acid Esters

The current research landscape for amino fatty acid esters is vibrant and expanding into several exciting areas. A significant focus is on their application in drug delivery systems. The amphiphilic nature of these molecules allows for the encapsulation of hydrophobic drugs within the core of self-assembled nanoparticles, enhancing their solubility and bioavailability. Furthermore, the amino groups can be functionalized with targeting ligands to direct these nanoparticles to specific cells or tissues.

Another burgeoning area of research is the development of "green" or environmentally friendly ionic liquids and surfactants. Fatty acid-based amino acid esters are being explored as sustainable alternatives to traditional quaternary ammonium (B1175870) compounds, offering reduced toxicity and enhanced biodegradability.

Moreover, the ability of these molecules to self-assemble into well-defined nanostructures is being harnessed for the creation of advanced materials. Researchers are investigating their use in the fabrication of stimuli-responsive materials, where changes in pH or temperature can trigger a change in the material's properties, opening up possibilities for applications in sensors and controlled-release systems. The synthesis of copolymers derived from fatty acid and amino acid components that can self-organize into micelles or nanospheres is a particularly active field of study. nih.govrsc.org

Interdisciplinary Relevance: Bridging Organic Chemistry, Biochemistry, and Materials Science

This compound, and its congeners exemplify the convergence of multiple scientific disciplines.

From an organic chemistry perspective, the synthesis and modification of these molecules present intriguing challenges and opportunities. Developing efficient and stereoselective methods for their preparation is a key area of research. For instance, convenient methods for the synthesis of amino acid methyl esters using reagents like trimethylchlorosilane in methanol (B129727) have been developed. nih.gov

In biochemistry , the interaction of these amphiphilic molecules with biological systems is of great interest. Their structural similarity to natural lipids allows them to interact with cell membranes, and their biocompatibility makes them suitable for use in biological applications. There is ongoing research into the enzymatic synthesis of amino acid esters, which offers a greener and more selective alternative to traditional chemical methods. nih.govmdpi.com

From a materials science standpoint, the self-assembly of long-chain amino fatty acid esters into ordered structures provides a bottom-up approach to the fabrication of novel nanomaterials. These materials can be designed to have specific mechanical, thermal, and optical properties, making them suitable for a wide range of applications, from biodegradable plastics to advanced coatings. The incorporation of fatty acids into polymers allows for the tailoring of material properties such as crystallinity and solubility. nih.gov

The following table provides typical spectroscopic data ranges for the functional groups present in this compound, which are used for its characterization.

| Spectroscopy | Functional Group | Typical Chemical Shift / Wavenumber |

| ¹H NMR | -CH₃ (ester) | 3.6 - 3.7 ppm |

| -CH₂-N | 2.5 - 2.9 ppm | |

| -NH₂ | 1.0 - 3.5 ppm (broad) | |

| -CH₂-C=O | 2.1 - 2.4 ppm | |

| -(CH₂)n- | 1.2 - 1.6 ppm | |

| ¹³C NMR | C=O (ester) | 173 - 175 ppm |

| -O-CH₃ (ester) | 51 - 52 ppm | |

| -CH₂-N | ~42 ppm | |

| -CH₂-C=O | ~34 ppm | |

| -(CH₂)n- | 25 - 30 ppm | |

| IR Spectroscopy | N-H stretch (amine) | 3300 - 3500 cm⁻¹ (two bands for primary amine) |

| C-H stretch (alkane) | 2850 - 2960 cm⁻¹ | |

| C=O stretch (ester) | ~1740 cm⁻¹ | |

| C-O stretch (ester) | 1170 - 1250 cm⁻¹ | |

| N-H bend (amine) | 1590 - 1650 cm⁻¹ |

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

methyl 10-aminodecanoate |

InChI |

InChI=1S/C11H23NO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10,12H2,1H3 |

InChI Key |

SZGHOKWWURKSHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Decanoic Acid, 10 Amino , Methyl Ester

Transformations Involving the Ester Functionality

The methyl ester group of decanoic acid, 10-amino-, methyl ester is susceptible to nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the carboxylic acid end of the molecule.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, the methyl group can be replaced by other alkyl or aryl groups to generate a library of different esters.

Under basic conditions, the reaction proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. Base-catalyzed transesterification is generally faster than the acid-catalyzed counterpart and can be carried out under milder conditions. nih.govresearchgate.netresearchgate.net For instance, the use of sodium hydroxide (B78521) or potassium hydroxide in an excess of the desired alcohol can efficiently drive the reaction to completion. acs.org

Acid-catalyzed transesterification, typically employing catalysts like sulfuric acid or hydrochloric acid, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

Table 1: General Conditions for Transesterification of Fatty Acid Methyl Esters

| Catalyst Type | Catalyst Examples | Reagents | General Conditions |

| Base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (B1231860) (NaOMe) | Excess of desired alcohol (e.g., ethanol, propanol) | Ambient to moderate temperatures (e.g., 25-60°C) |

| Acid | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Boron trifluoride (BF₃) | Excess of desired alcohol | Elevated temperatures, often with removal of methanol (B129727) to shift equilibrium |

| Enzymatic | Lipases | Desired alcohol, often in a solvent | Mild temperatures (e.g., 30-50°C), specific pH |

Selective Hydrolysis and Saponification in Research Contexts

Selective hydrolysis, or saponification, of the methyl ester to the corresponding carboxylate is a key transformation. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or lithium hydroxide, in an aqueous or mixed aqueous-organic solvent system. nih.govgoogle.com The choice of base can be critical, especially when dealing with molecules that are sensitive to racemization. nih.gov Lithium hydroxide is often favored in research contexts for the saponification of amino acid esters as it can offer milder reaction conditions and reduce the risk of side reactions. google.com

The kinetics of saponification for amino acid esters have been studied, and the reaction rates are influenced by factors such as the structure of the amino acid and any substituents on the amino group. cdnsciencepub.comresearchgate.net For long-chain amino acid esters like this compound, the reaction proceeds to yield the sodium or lithium salt of 10-aminodecanoic acid, which can then be protonated to the free carboxylic acid. Careful control of pH and temperature is necessary to ensure complete hydrolysis without affecting other parts of the molecule. cdnsciencepub.comnih.gov

Table 2: Conditions for Saponification of Amino Acid Esters

| Base | Solvent System | Temperature | Key Considerations |

| Lithium Hydroxide (LiOH) | Water/THF, Water/Methanol | Room Temperature | Often preferred for minimizing racemization. nih.govgoogle.com |

| Sodium Hydroxide (NaOH) | Water/Ethanol, Water | Room Temperature to Reflux | A common and cost-effective choice. |

| Potassium Hydroxide (KOH) | Water/Ethanol | Room Temperature to Reflux | Similar reactivity to NaOH. |

| Trimethyltin Hydroxide | Dichloromethane | Room Temperature | A mild reagent used for selective hydrolysis on solid supports. nih.gov |

Reactions at the Amino Group

The primary amino group in this compound is a nucleophilic center and can readily participate in a variety of reactions to form new derivatives.

The amino group can be acylated by reacting it with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This leads to the formation of an amide bond. This reaction is fundamental in the synthesis of N-acyl amino acid derivatives, which have applications as surfactants and in other material sciences. google.com

A variety of coupling reagents can be employed for the amidation of the amino group with a carboxylic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 3: Common Reagents for N-Acylation of Amines

| Acylating Agent | Reagent Class | Typical Reaction Conditions |

| Acetyl chloride, Benzoyl chloride | Acid Halides | Aprotic solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine) |

| Acetic anhydride (B1165640), Succinic anhydride | Acid Anhydrides | Often neat or in a polar aprotic solvent, sometimes with a catalyst |

| Carboxylic acids | - | With coupling agents like DCC, EDC in an aprotic solvent |

Alkylation and Reductive Amination Strategies

The nitrogen atom of the primary amine can be alkylated to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. wikipedia.org However, under controlled conditions, mono-alkylation can be achieved. researchgate.net

A more controlled method for introducing alkyl groups is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.comorganic-chemistry.org A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl compound. masterorganicchemistry.com

Table 4: Strategies for N-Alkylation and Reductive Amination

| Reaction | Alkylating/Carbonyl Source | Reducing Agent/Conditions | Product |

| Direct Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Base (e.g., K₂CO₃, Et₃N) in a polar solvent | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes (e.g., formaldehyde, benzaldehyde) | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine |

| Reductive Amination | Ketones (e.g., acetone, cyclohexanone) | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine |

| Borrowing Hydrogen | Alcohols | Ruthenium or Iridium catalysts | Secondary Amine |

Formation of Salts and Zwitterionic Forms

As an amine, this compound can react with acids to form ammonium salts. For example, treatment with hydrochloric acid will yield methyl 10-aminodecanoate hydrochloride. cymitquimica.comgoogle.com These salts are often more crystalline and have higher water solubility than the free base.

Amino acids are well-known to exist as zwitterions, containing both a positive and a negative charge on the same molecule. geeksforgeeks.orguomustansiriyah.edu.iq In the case of 10-aminodecanoic acid, the amino group would be protonated (-NH₃⁺) and the carboxylic acid group would be deprotonated (-COO⁻) at neutral pH. However, in this compound, the carboxylic acid is esterified, preventing the formation of a carboxylate anion. Therefore, this molecule itself is not a zwitterion. uomustansiriyah.edu.iqaqion.de It will be protonated on the amino group under acidic conditions to form a cation. If the ester is hydrolyzed to the carboxylic acid, the resulting 10-aminodecanoic acid can then exist in a zwitterionic form. quora.comresearchgate.net

Modifications of the Alkyl Chain

While the alkyl chain is generally stable, it can undergo regioselective oxidation, particularly at the terminal methyl group (the ω-position), which is the carbon atom furthest from the primary functional group (the ester). This reaction, known as ω-oxidation, is a significant metabolic pathway in some organisms for medium- to long-chain fatty acids and can be mimicked using biocatalytic or chemical methods. nih.govwikipedia.orgresearchgate.net The process converts the terminal methyl group into a carboxylic acid, transforming the monofunctional ester into a derivative bearing three functional groups: a terminal amine, a terminal carboxyl group, and the original ester.

The ω-oxidation pathway typically proceeds through a series of enzymatic steps, primarily occurring in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.orgbyjus.com

Key Steps in ω-Oxidation:

Hydroxylation: The initial and rate-limiting step involves the introduction of a hydroxyl group onto the ω-carbon. This reaction is catalyzed by a mixed-function oxidase enzyme system involving cytochrome P450 and the electron donor NADPH. wikipedia.orgbyjus.com The product is a ω-hydroxy fatty acid derivative.

Oxidation to Aldehyde: The newly formed primary alcohol is then oxidized to an aldehyde. This step is catalyzed by alcohol dehydrogenase, using NAD+ as an oxidant. wikipedia.orgbyjus.com

Oxidation to Carboxylic Acid: Finally, the terminal aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, again utilizing NAD+. wikipedia.orgbyjus.com

The end product of this sequence is a dicarboxylic acid derivative. In the context of this compound, this process would yield a compound with both a carboxyl and an amino group at opposite ends of the chain. Research on the biotransformation of the closely related methyl decanoate (B1226879) to produce sebacic acid (a ten-carbon dicarboxylic acid) highlights the feasibility of this pathway. doaj.orgbohrium.com Studies have identified intermediates like 10-hydroxydecanoic acid, confirming the stepwise oxidation mechanism. doaj.orgresearchgate.net

Table 1: Enzymatic Steps of ω-Oxidation

| Step | Reaction | Key Enzyme Class | Cofactor/Co-substrate | Intermediate Product |

|---|---|---|---|---|

| 1 | Hydroxylation | Mixed-Function Oxidase (Cytochrome P450) | NADPH, O₂ | 10-amino-ω-hydroxydecanoic acid, methyl ester |

| 2 | Dehydrogenation | Alcohol Dehydrogenase | NAD⁺ | 10-amino-ω-oxodecanoic acid, methyl ester |

The linear structure of this compound and its derivatives can be converted into cyclic architectures through various intramolecular reactions. These reactions are critical for synthesizing macrocycles, which are important structural motifs in many biologically active compounds.

Intramolecular Amidation (Macrolactamization): The parent molecule contains an amine and an ester group at opposite ends, making it a precursor for intramolecular amidation to form a large-ring cyclic amide, known as a macrolactam. This ring-closing reaction involves the nucleophilic attack of the terminal amino group on the carbonyl carbon of the methyl ester, leading to the formation of an 11-membered ring and the elimination of methanol.

However, such macrolactonization and macrolactamization reactions face significant entropic barriers due to the loss of conformational freedom when constraining a flexible chain into a ring. stackexchange.com Consequently, intermolecular polymerization often competes with the desired intramolecular cyclization. To favor the formation of the monomeric macrocycle, these reactions are typically performed under high-dilution conditions, which decreases the probability of two different molecules encountering each other. stackexchange.com

Ring-Closing Metathesis (RCM) of Derivatives: While the saturated alkyl chain of the parent compound cannot undergo metathesis, unsaturated derivatives can be synthesized to serve as precursors for RCM. For instance, introducing a terminal double bond at both ends of a modified amino acid derivative would allow for an efficient ring-closing reaction catalyzed by transition metals like Grubbs' (ruthenium-based) or Schrock's (molybdenum-based) catalysts. RCM has become a powerful and widely used method for constructing cyclic compounds of various ring sizes. nih.gov

Table 2: Potential Cyclization Reactions for Derivatives

| Reaction Type | Required Derivative | Key Principle | Product Type |

|---|---|---|---|

| Intramolecular Amidation | This compound | Nucleophilic attack of the amine on the ester carbonyl. Requires high dilution to prevent polymerization. | 11-membered macrolactam |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions described above is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of ω-Oxidation: The mechanism of ω-oxidation is a well-established enzymatic cascade. wikipedia.org

Hydroxylation: The cycle begins with the binding of the fatty acid ester to the active site of a cytochrome P450 enzyme. A molecule of diatomic oxygen then binds to the heme iron of the cytochrome. Two electrons, typically supplied by NADPH via a reductase enzyme, are transferred to the complex. This process cleaves the O-O bond, generating a highly reactive iron-oxo species. This potent oxidizing agent abstracts a hydrogen atom from the terminal methyl group of the alkyl chain, followed by the recombination of the resulting radical with the hydroxyl group bound to the iron (hydroxyl rebound), yielding the ω-hydroxy product. wikipedia.org

Mechanism of Macrolactamization: The intramolecular cyclization of a long-chain amino ester is mechanistically challenging. The primary obstacle is the unfavorable entropy of activation associated with bringing the two reactive ends of the flexible chain together in the correct orientation for reaction. The competing intermolecular reaction, which leads to linear polyamides, is entropically more favorable at high concentrations.

The key to a successful macrolactamization is to manipulate reaction conditions to favor the intramolecular pathway. The use of high dilution (typically concentrations of 0.01 M or less) is the most common strategy. stackexchange.com At very low concentrations, the probability of a molecule's amino group colliding with the ester group of another molecule is significantly reduced, while the "effective concentration" of its own ester group remains constant. This shifts the kinetic balance in favor of the ring-closing reaction.

Biochemical and Biotransformation Pathways Involving Amino Fatty Acid Esters

Enzymatic Modification of Fatty Acid Methyl Esters

The conversion of fatty acid methyl esters into their amino derivatives is a multi-step process that relies on the precise action of various enzymes. This biocatalytic cascade typically involves an initial oxyfunctionalization reaction followed by an aminofunctionalization step.

The introduction of a hydroxyl group at the terminal (ω) position of the fatty acid methyl ester is a critical first step. This regioselective hydroxylation is challenging through traditional chemical methods but can be efficiently catalyzed by monooxygenase enzymes. Cytochrome P450 monooxygenases, in particular, are known for their ability to hydroxylate fatty acids at various positions. researchgate.net For instance, the P450 enzyme from Bacillus megaterium (P450BM-3) can hydroxylate lauric acid (a C12 fatty acid) and myristic acid (a C14 fatty acid) at the ω-1, ω-2, and ω-3 positions. nih.gov While direct hydroxylation of decanoic acid methyl ester at the ω-position by P450s is a key area of investigation, the substrate specificity of these enzymes plays a crucial role in determining the product distribution.

Whole-cell biocatalysis using recombinant Escherichia coli expressing monooxygenase systems is a common strategy. nih.gov These systems provide the necessary redox partners for the monooxygenase to function, allowing for the conversion of the fatty acid methyl ester to its ω-hydroxy derivative.

Following hydroxylation, the terminal hydroxyl group is oxidized to an aldehyde, which then serves as a substrate for a transaminase. Transaminases, specifically ω-transaminases, catalyze the transfer of an amino group from a donor molecule (such as alanine (B10760859) or other amino acids) to the aldehyde, yielding the final ω-amino fatty acid methyl ester. google.commdpi.com

This biocatalytic cascade has been demonstrated for the conversion of fatty acids to fatty amines. researchgate.netrsc.org A one-pot tandem cascade using a carboxylic acid reductase (to form the aldehyde) and a transaminase has been shown to be effective for a range of saturated and unsaturated fatty acids. researchgate.netrsc.org In the context of producing decanoic acid, 10-amino-, methyl ester, the intermediate 10-oxodecanoic acid methyl ester would be the substrate for the transaminase. The gene product Cv_2505 from Chromobacterium violaceum is an example of a ω-transaminase capable of converting oxolauric acid methyl ester to aminolauric acid methyl ester. google.com

The AlkBGT enzyme system, originating from Pseudomonas putida GPo1, is a well-characterized alkane monooxygenase that has been successfully expressed in E. coli for the ω-oxyfunctionalization of fatty acid methyl esters. nih.gov This enzyme system exhibits high regioselectivity for the terminal carbon atom of the fatty acid chain.

| Enzyme System | Substrate(s) | Product(s) | Key Features |

| P450 Monooxygenases | Fatty acid methyl esters (e.g., methyl laurate, methyl palmitate) | ω-1, ω-2, ω-3 hydroxy fatty acid methyl esters | Catalytically self-sufficient in some cases (e.g., P450BM-3). Regioselectivity is dependent on substrate chain length. |

| ω-Transaminases | ω-oxo fatty acid methyl esters | ω-amino fatty acid methyl esters | Requires an amino donor (e.g., alanine). Key enzyme in the final amination step. |

| AlkBGT System | C5-C12 fatty acid methyl esters | ω-hydroxy fatty acid methyl esters | Highly regioselective for the ω-position. Activity can be enhanced by co-expression of the AlkL membrane protein. |

Microbial Production and Conversion Strategies

The development of engineered microbial systems is at the forefront of producing ω-amino fatty acid esters in a sustainable manner. These strategies involve the reconstruction of multi-enzyme pathways in host organisms like E. coli.

The synthesis of ω-amino fatty acid esters in a microbial host requires the functional expression of a multi-enzyme cascade. researchgate.net This typically involves:

A monooxygenase (e.g., AlkBGT) to hydroxylate the terminal carbon of the fatty acid methyl ester.

An alcohol dehydrogenase to oxidize the resulting ω-hydroxy fatty acid methyl ester to the corresponding ω-oxo fatty acid methyl ester.

A ω-transaminase to convert the ω-oxo intermediate to the final ω-amino fatty acid methyl ester. google.com

Whole-cell biotransformation using engineered E. coli has been successfully employed for the production of ω-aminododecanoic acid methyl ester from dodecanoic acid methyl ester. researchgate.net These systems often require careful consideration of cofactor regeneration (e.g., NADPH for the monooxygenase) and the supply of the amino donor for the transaminase reaction. researchgate.net

To improve the yield and productivity of ω-amino fatty acid ester synthesis, various metabolic engineering strategies are employed. frontiersin.org These approaches aim to optimize the flux of carbon towards the desired product and ensure the efficient functioning of the heterologous enzymatic pathway.

Key metabolic engineering strategies include:

Enhancing Precursor Supply: Overexpression of key enzymes in the fatty acid biosynthesis pathway can increase the intracellular pool of fatty acids and their methyl esters. nih.gov

Blocking Competing Pathways: Deletion of genes involved in the degradation of fatty acids (β-oxidation) can prevent the loss of the substrate and intermediate products. researchgate.net

Improving Cofactor Availability: Engineering the central carbon metabolism to increase the supply of reducing equivalents like NADPH is crucial for the activity of P450 monooxygenases. plos.org

Optimizing Enzyme Expression: Fine-tuning the expression levels of the heterologous enzymes in the pathway can help to avoid the accumulation of toxic intermediates and balance the metabolic load on the host cell.

For instance, in the production of medium-chain ω-hydroxy fatty acids in E. coli, co-expression of a thioesterase to increase the availability of medium-chain fatty acids and a fatty acid metabolism regulator can significantly boost product titers. frontiersin.org

| Strategy | Target | Rationale |

| Enhancing Precursor Supply | Fatty acid biosynthesis pathway | Increase the availability of the initial substrate (fatty acid methyl ester). |

| Blocking Competing Pathways | β-oxidation pathway | Prevent degradation of the fatty acid substrate and intermediates. |

| Improving Cofactor Availability | Central carbon metabolism | Ensure sufficient NADPH for monooxygenase activity. |

| Optimizing Enzyme Expression | Heterologous pathway genes | Balance metabolic flux and avoid accumulation of toxic intermediates. |

Biotransformation to Value-Added Chemical Intermediates (e.g., sebacic acid from methyl decanoate)

The biotransformation of fatty acid methyl esters into value-added chemical intermediates, such as dicarboxylic acids (DCAs), has garnered significant attention as a sustainable alternative to traditional chemical synthesis. nih.govnih.govdoaj.org A prominent example of this is the microbial conversion of methyl decanoate (B1226879) to sebacic acid (1,10-decanedioic acid), a valuable monomer used in the production of polyamides (like bio-nylon 610), plasticizers, and lubricants. rsc.org This process typically utilizes the α,ω-oxidation pathway in yeast species, particularly engineered strains of Candida tropicalis. nih.govrsc.org

In this pathway, the terminal methyl group of the fatty acid is hydroxylated, further oxidized to an aldehyde, and then to a carboxylic acid, resulting in a dicarboxylic acid. nih.gov While the biotransformation of methyl decanoate is well-documented, the principles are applicable to other fatty acid derivatives, including amino fatty acid esters like this compound. The presence of the terminal amino group in this molecule presents an opportunity for biotransformation into novel bifunctional monomers, such as an amino-dicarboxylic acid. Such a molecule could be a valuable building block for specialty polymers with unique properties. The primary challenge in these biotransformations is often the toxicity of the fatty acid substrate and metabolic intermediates to the microbial cells, which can inhibit the process and reduce yields. nih.govresearchgate.netresearchgate.net

Understanding Inhibition Effects in Biotransformation Processes

A critical factor limiting the efficiency of biotransformation processes for producing dicarboxylic acids from fatty acid esters is the inhibitory effect of both the substrate and key metabolic intermediates. nih.gov In the conversion of methyl decanoate to sebacic acid, the methyl ester is first hydrolyzed by microbial lipases and esterases to decanoic acid and methanol (B129727). nih.gov Decanoic acid is known to be cytotoxic and is considered a major limitation in the biological production of sebacic acid. nih.govresearchgate.net

| Inhibitory Compound | Concentration | Effect | Source |

|---|---|---|---|

| Decanoic Acid | 0.2 g/L | Inhibits the transformation of 10-hydroxydecanoic acid to sebacic acid. | nih.govresearchgate.net |

| 10-Hydroxydecanoic Acid | 0.5–1.5 g/L | Causes a 24–32% reduction in the rate of decanoic acid oxidation. | nih.govnih.govdoaj.org |

Substrate-Limiting Conditions and Process Optimization in Bioconversion

To overcome the challenges of substrate and intermediate inhibition, process optimization strategies are essential. The most effective approach for the biotransformation of methyl decanoate is the implementation of substrate-limiting conditions, often through a fed-batch fermentation process. nih.govrsc.org This strategy aims to maintain the intracellular and extracellular concentrations of toxic compounds like decanoic acid below their inhibitory thresholds. researchgate.net

Initially, an induction phase using a less toxic substrate like decane (B31447) is often employed to activate the necessary enzymes of the α,ω-oxidation pathway without accumulating toxic intermediates. nih.govnih.govresearchgate.net Following induction, the methyl decanoate substrate is fed into the fermenter at a controlled, slow rate. nih.govresearchgate.net This slow feeding allows the microbial cells to immediately convert the toxic decanoic acid as it is formed from the hydrolysis of the ester, preventing its accumulation. nih.gov By carefully managing the feed rate, a high density of active cells can be maintained, leading to significantly improved product titers and productivity. rsc.org Applying substrate-limiting conditions during the induction phase was shown to eliminate the accumulation of decanoic acid and improve the final productivity of sebacic acid by 28% compared to previous methods. nih.govnih.govresearchgate.net These process control strategies are directly transferable and would be a prerequisite for developing an efficient and high-yield biotransformation process for this compound.

| Process Condition | Key Feature | Sebacic Acid Productivity (after 54h) | Source |

|---|---|---|---|

| Standard Decane Induction | Accumulation of decanoic acid and 10-hydroxydecanoic acid intermediates. | 27.0 ± 2.14 g/L | nih.gov |

| Substrate-Limiting Decane Induction | Eliminated accumulation of decanoic acid. | 34.5 ± 1.10 g/L (28% improvement) | nih.govnih.govresearchgate.net |

Advanced Analytical Characterization in Research of Decanoic Acid, 10 Amino , Methyl Ester

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating the target compound from starting materials, byproducts, and impurities. The choice of technique is dictated by the analyte's properties, such as volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis and Derivative Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. While the methyl ester group of Decanoic acid, 10-amino-, methyl ester imparts sufficient volatility for GC analysis, the polar primary amine can cause poor peak shape and column interactions. iu.edu To mitigate these issues and enhance analytical performance, derivatization of the amino group is a standard practice. mdpi.comnih.gov

Common derivatization strategies involve acylation, silylation, or alkylation. iu.eduresearchgate.net For instance, reacting the amine with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with nonpolar, stable groups, leading to improved chromatographic resolution and sensitivity. iu.edunih.gov Another effective approach is derivatization with alkyl chloroformates, such as methyl chloroformate, which converts the amine into a stable carbamate (B1207046) suitable for GC-MS analysis. nist.gov

The mass spectrometer detector provides structural information based on the molecule's fragmentation pattern under electron ionization (EI). For a derivatized analogue of methyl 10-aminodecanoate, the fragmentation would yield characteristic ions. Alpha-cleavage adjacent to the derivatized nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org Additionally, fragmentation patterns typical for long-chain methyl esters, such as successive losses of 14 Da (-CH₂- units) and characteristic ions like the McLafferty rearrangement product (m/z 74 for a standard methyl ester), would be expected, though potentially altered by the terminal functional group. libretexts.orgneu.edu.trmiamioh.edu

| Fragment Type | Predicted m/z | Description |

|---|---|---|

| Molecular Ion (M⁺) | Dependent on derivative | The ionized, intact molecule. Its presence and intensity depend on the stability of the derivative. |

| Alpha-Cleavage | Variable | Cleavage of the C9-C10 bond adjacent to the derivatized amino group, a characteristic fragmentation for amines. libretexts.org |

| Alkyl Chain Fragments | [M - n*14]⁺ | Clusters of peaks separated by 14 Da, corresponding to the loss of methylene (B1212753) (-CH₂-) units from the aliphatic chain. libretexts.org |

| Ester Fragments | 74, 87, 101 | Fragments characteristic of the methyl ester end, such as the McLafferty rearrangement ion at m/z 74, although its formation might be less favored due to the long chain. miamioh.edu |

High-Performance Liquid Chromatography (HPLC) for Amino Acid and Ester Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it well-suited for analyzing amino acid esters without derivatization. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules. nih.govnih.gov

In RP-HPLC, a nonpolar stationary phase, typically octadecylsilyl (C18) or octylsilyl (C8), is used with a polar mobile phase. nih.govmdpi.com The separation of this compound is based on its hydrophobic interactions with the stationary phase via its long alkyl chain. A gradient elution, starting with a high proportion of an aqueous solvent and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727), is typically employed to elute compounds with varying polarities. nih.gov To improve peak symmetry and resolution for the basic amino group, a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase.

Detection can be achieved using several methods. Since the molecule lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) can be used, though it may lack sensitivity. nih.gov More commonly, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA)) is performed pre-column to enhance detection limits. nih.govnih.gov Alternatively, coupling HPLC with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) provides universal detection with high sensitivity, eliminating the need for derivatization. nih.govthermofisher.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Octadecylsilyl (C18), 5 µm | Provides hydrophobic retention of the long alkyl chain. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid modifier improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the compound. |

| Elution Mode | Gradient (e.g., 30% to 95% B over 20 min) | Ensures elution of the compound with good resolution and peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detector | LC-MS or Charged Aerosol Detector (CAD) | Provides sensitive and universal detection without derivatization. |

Automated Sample Preparation for Analytical Efficiency

In research and quality control settings, high-throughput analysis is often required. Automated sample preparation systems significantly enhance analytical efficiency, reproducibility, and accuracy by minimizing manual handling and human error. chromatographyonline.comyoutube.com These systems can be integrated with both GC-MS and HPLC workflows.

For the analysis of this compound, an automated liquid handler can perform several key steps:

Serial Dilutions: Preparing calibration standards and sample dilutions with high precision.

Derivatization: Automating the pre-column derivatization process for either GC or HPLC analysis. nih.govresearchgate.net This involves the precise addition of reagents, controlled reaction times, and quenching steps, ensuring consistent derivative formation across a large batch of samples. nih.gov

Sample Transfer: Transferring the final prepared samples into autosampler vials for injection into the chromatograph.

By automating these repetitive tasks, researchers can achieve higher sample throughput and more reliable quantitative data, which is critical for reaction monitoring, purity profiling, and screening applications. nih.govyoutube.com

Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure of methyl 10-aminodecanoate can be confirmed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For methyl 10-aminodecanoate, distinct signals are expected for the methyl ester protons, the methylene groups adjacent to the ester and amino groups, the large envelope of overlapping methylene protons in the middle of the chain, and the protons of the amino group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A unique signal is expected for the carbonyl carbon, the methoxy (B1213986) carbon, the ten carbons of the decanoate (B1226879) chain, with those closer to the functional groups appearing at distinct chemical shifts. ucl.ac.ukrsc.org

To definitively assign each signal, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons.

| Protons | Position | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| -OCH₃ | Ester | ~3.67 | Singlet (s) |

| -CH₂-C(O)O- | C2 | ~2.30 | Triplet (t) |

| -CH₂-NH₂ | C10 | ~2.68 | Triplet (t) |

| -NH₂ | Amine | ~1.5-2.5 (broad) | Broad Singlet (br s) |

| -CH₂- (chain) | C3-C9 | ~1.2-1.6 | Multiplet (m) |

| Carbon | Position | Predicted δ (ppm) |

|---|---|---|

| -C(O)O- | C1 | ~174.3 |

| -OCH₃ | Ester | ~51.4 |

| -CH₂-NH₂ | C10 | ~42.2 |

| -CH₂-C(O)O- | C2 | ~34.1 |

| -CH₂- (chain) | C3-C9 | ~25-33 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. For methyl 10-aminodecanoate, strong, characteristic absorptions are expected for the ester carbonyl (C=O) stretch, the C-O stretches of the ester, the N-H stretches of the primary amine, and the N-H bending vibration. orgchemboulder.com The long alkyl chain will produce strong C-H stretching bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While it provides similar vibrational information to IR, the selection rules differ. core.ac.uk Nonpolar bonds and symmetric vibrations tend to be strong in Raman spectra. Therefore, the C-C backbone vibrations of the long alkyl chain will be more prominent than in the IR spectrum. The C=O stretch is typically strong in both techniques, while the N-H and C-O stretches are also readily observable.

Together, these two techniques provide a comprehensive fingerprint of the molecule's functional groups, confirming the presence of both the ester and primary amine moieties.

| Functional Group | Vibration Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3300 (two bands, medium) orgchemboulder.comlibretexts.org | 3400-3300 (two bands, weak) ias.ac.in |

| Amine (R-NH₂) | N-H Bend (scissoring) | 1650-1580 (medium-strong) orgchemboulder.com | 1650-1580 (weak) |

| Ester (R-COOR') | C=O Stretch | 1750-1735 (strong) | 1750-1735 (strong) |

| Ester (R-COOR') | C-O Stretch | 1300-1150 (two bands, strong) | 1300-1150 (medium) |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2950-2850 (strong) | 2950-2850 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of "this compound," offering unparalleled accuracy in molecular weight determination and detailed insights into its chemical structure through fragmentation analysis.

Precise Molecular Weight Determination:

The elemental composition of "this compound" is C₁₁H₂₃NO₂. HRMS can measure the mass of the molecular ion with exceptional accuracy, allowing for the confirmation of its elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺ is a critical parameter in its identification.

Table 1: Theoretical Exact Mass of Protonated this compound

| Molecular Formula | Species | Theoretical Exact Mass (m/z) |

| C₁₁H₂₃NO₂ | [M+H]⁺ | 202.1807 |

This table is interactive. Users can sort and filter the data.

Fragmentation Analysis:

In addition to precise mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure, revealing the connectivity of its atoms. For "this compound," fragmentation is expected to occur at both the amino group and the methyl ester functional groups, as well as along the aliphatic chain.

Common fragmentation pathways for amino acid esters include the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). Alpha-cleavage adjacent to the amine and fragmentation of the ester group are also characteristic. The long hydrocarbon chain can undergo cleavages, leading to a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation of Protonated this compound ([C₁₁H₂₄NO₂]⁺)

| Proposed Fragment Ion | Elemental Composition | Theoretical Exact Mass (m/z) | Description of Neutral Loss/Fragmentation |

| [M+H - H₂O]⁺ | C₁₁H₂₂N⁺ | 184.1701 | Loss of water from the protonated molecule |

| [M+H - NH₃]⁺ | C₁₁H₂₁O₂⁺ | 185.1542 | Loss of ammonia from the protonated molecule |

| [M+H - CH₃OH]⁺ | C₁₀H₂₀NO⁺ | 170.1545 | Loss of methanol from the ester group |

| [M+H - H₂O - CO]⁺ | C₁₀H₂₂N⁺ | 156.1752 | Sequential loss of water and carbon monoxide |

| [C₂H₅NO₂]⁺ | C₂H₅NO₂⁺ | 75.0320 | Fragment containing the amino group after chain cleavage |

This table is interactive. Users can sort and filter the data based on fragment mass or composition.

Hyphenated Techniques and Advanced Detection Systems

To analyze complex mixtures and enhance the specificity of detection, mass spectrometry is often coupled with chromatographic separation techniques. These "hyphenated techniques" are powerful tools for the comprehensive analysis of "this compound."

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. gcms.cz For the analysis of "this compound," derivatization of the primary amine is often necessary to improve its volatility and chromatographic behavior. mdpi.com Common derivatization reagents include silylating agents or acylating agents. The gas chromatograph separates the derivatized analyte from other components in the sample before it enters the mass spectrometer for detection and identification. High-resolution GC columns, such as those with polar stationary phases, can provide excellent separation of positional isomers. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. learnbin.net For "this compound," reversed-phase liquid chromatography (RPLC) is a common separation mode. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with acid modifiers, is critical for achieving good chromatographic resolution.

LC-MS offers the advantage of analyzing the compound without the need for derivatization, which simplifies sample preparation. restek.com The use of advanced detection systems, such as tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity, allowing for the detection and quantification of the analyte even in complex matrices. nih.gov Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed for targeted quantitative analysis with high precision.

Advanced Detection Systems:

Modern mass spectrometers used in these hyphenated techniques, such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, offer high resolution and mass accuracy. This enables the confident identification of "this compound" and the differentiation from isobaric interferences. The data generated from these advanced systems provides a high degree of confidence in the qualitative and quantitative results.

Applications in Advanced Materials and Chemical Synthesis

Precursors for Polymer Synthesis

The presence of two reactive functional groups allows methyl 10-aminodecanoate to serve as a monomer or a building block in the synthesis of various polymers. The amino group can react with carboxylic acids, acyl chlorides, or isocyanates, while the ester group can undergo hydrolysis to a carboxylic acid, which can then react with alcohols or amines.

Decanoic acid, 10-amino-, methyl ester is a precursor for the synthesis of polyamides. Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). The synthesis can proceed via self-polycondensation after the hydrolysis of the methyl ester to a carboxylic acid, forming 10-aminodecanoic acid. This ω-amino acid can then polymerize, with the amino group of one monomer reacting with the carboxyl group of another.

This process is analogous to the production of Nylon 12, which is synthesized from ω-aminododecanoic acid. researchgate.net The resulting polymer from 10-aminodecanoic acid would be a "Nylon 10" type material. Decanoic acid itself is recognized as an important precursor in the production of nylons and polyamides. researchgate.net The polymerization of ω-amino acids is a key method for producing such materials. researchgate.net Engineered E. coli has been used to produce ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester, highlighting the relevance of these amino acid esters as building blocks for high-performance polymers like Nylon 12. researchgate.net

Table 1: Comparison of Monomers for Polyamide Synthesis

| Monomer Name | Chemical Formula | Resulting Polyamide |

|---|---|---|

| 10-Aminodecanoic acid | C₁₀H₂₁NO₂ | Nylon 10 |

This interactive table allows for a comparison of related monomers used in polyamide production.

This compound can also be utilized in the synthesis of other important classes of polymers, such as polyurethanes and polyesters.

Polyurethanes: The amino group of the molecule can react with organic isocyanates (-NCO) to form urea (B33335) linkages. If the molecule is first modified to convert the ester to a diol, it can then react with isocyanates to form the characteristic urethane (B1682113) linkages (-NH-CO-O-) of polyurethanes. google.com Polyurethanes are produced by reacting organic isocyanates with hydroxyl groups from a polyol component. google.com

Polyesters: To be used in polyester (B1180765) synthesis, the methyl ester group is typically hydrolyzed to a carboxylic acid. This resulting 10-aminodecanoic acid can then be reacted with a diol. Alternatively, the amino group can be protected while the ester is converted to a diol, which can then be polymerized with a dicarboxylic acid. Polyesters are known for their use as biodegradable polymeric materials in various applications. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly

The amphiphilic nature of decanoic acid derivatives, possessing both a hydrophilic head and a hydrophobic tail, allows them to form organized structures in solution. mdpi.com this compound shares these characteristics, with the amino and ester groups acting as the polar head and the ten-carbon chain as the nonpolar tail.

Decanoic acid is known to self-assemble into vesicles under specific pH and concentration conditions. mdpi.comnih.gov These vesicles are microscopic, hollow spheres with a bilayer membrane, similar in structure to biological cell membranes. Given its structural similarity, methyl 10-aminodecanoate is a candidate for forming or being incorporated into such supramolecular assemblies. The presence of the amino group could influence the surface charge and stability of these vesicles, making them potentially useful as nanosolvents or as delivery vehicles in various applications.

The self-assembly of molecules like this compound can lead to the formation of various structures, including micelles, bilayers, and vesicles. nih.gov The specific structure formed depends on factors like concentration, temperature, and the pH of the solution. These self-assembled structures create microenvironments with distinct chemical functionalities. The interior of a micelle or vesicle is hydrophobic, while the exterior is hydrophilic. This partitioning allows these structures to encapsulate nonpolar molecules in aqueous solutions, a principle fundamental to their use as nanosolvents and in drug delivery systems. The functional groups (-NH₂ and -COOCH₃) on the surface of these assemblies can be further modified to attach other molecules, such as targeting ligands or catalysts.

Intermediates in the Synthesis of Complex Organic Molecules

Amino acid methyl esters are widely recognized as important intermediates in organic synthesis. mdpi.com They are used in peptide synthesis, medicinal chemistry, and as chiral synthons. mdpi.com this compound, as a long-chain amino acid derivative, serves as a versatile intermediate for creating more complex molecules.

Its bifunctional nature allows for selective reactions at either the amino or the ester end. For example, the amino group can be protected while the ester is modified, or vice versa. This allows for the stepwise construction of complex organic structures. Decanoic acid and its esters are used as intermediates in the chemical synthesis of perfumes, lubricants, and pharmaceuticals. atamanchemicals.comnih.govwikipedia.org Furthermore, the biotransformation of methyl decanoate (B1226879) into other valuable chemicals like sebacic acid has been explored, demonstrating the utility of decanoic acid esters as starting materials in biocatalytic processes. nih.gov

Table 2: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl 10-aminodecanoate |

| Molecular Formula | C₁₁H₂₃NO₂ |

| Molecular Weight | 201.31 g/mol |

This interactive table provides key identifiers and properties of the subject compound. nih.gov

Chiral Auxiliaries and Sources in Asymmetric Synthesis

In the field of asymmetric synthesis, chiral auxiliaries are crucial for controlling the stereochemical outcome of a reaction. Typically, a chiral molecule is temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. Amino acids and their derivatives, including esters, are a well-established class of chiral auxiliaries due to their natural chirality and ready availability. nih.gov

However, there is no specific information available in the reviewed literature that documents the use of "this compound" as a chiral auxiliary. For a molecule to function as a chiral auxiliary, it must itself be chiral. "this compound," in its standard form, is an achiral molecule as it does not possess a stereocenter. Therefore, it cannot function as a chiral auxiliary in asymmetric synthesis.

Scaffolds for Multi-Step Organic Transformations

Molecular scaffolds serve as core structures upon which more complex molecules can be built in a systematic manner. Bifunctional molecules, such as "this compound," are often valuable as linear scaffolds. The presence of two distinct reactive sites—the amino group and the methyl ester—allows for sequential or orthogonal chemical modifications, enabling the construction of more elaborate molecular architectures. This step-wise approach is fundamental in the synthesis of complex molecules and natural products. nih.gov

While the linear, bifunctional nature of "this compound" makes it a theoretical candidate for a scaffold in multi-step organic synthesis, specific examples of its application in this context are not found in the existing scientific literature. The long aliphatic chain could provide spacing and flexibility in the target molecules.

Catalytic Roles or Support Materials (if relevant through derivatization)

The derivatization of molecules to impart catalytic activity or to serve as supports for catalysts is a common strategy in chemical synthesis. For instance, amino-functionalized materials can act as basic catalysts or as ligands for metal catalysts. rsc.orgresearchgate.net Polymers derived from amino acids or their esters can also be functionalized to create catalytic materials.

There is no direct evidence in the scientific literature of "this compound" or its direct derivatives being used in catalytic roles or as support materials. While polymers can be synthesized from related monomers like 10-hydroxy decanoate, specific research detailing the polymerization of "this compound" and the subsequent use of the resulting polymer in catalysis is not available. mdpi.com The functionalization of the amino group could potentially lead to catalytically active sites, but this remains a hypothetical application without documented research.

Environmental Fate and Academic Degradation Mechanisms of Amino Fatty Acid Esters

Biodegradation Pathways in Environmental Systems

The presence of a fatty acid backbone and an ester group suggests that "Decanoic acid, 10-amino-, methyl ester" is a viable substrate for microbial metabolism. Bacteria and fungi possess a wide array of enzymes, such as lipases and esterases, capable of initiating the breakdown of this compound.

The initial and most critical step in the biodegradation of "this compound" is the enzymatic hydrolysis of the methyl ester bond. This reaction is catalyzed by microbial extracellular or intracellular esterases, yielding methanol (B129727) and 10-aminodecanoic acid. This cleavage is a common metabolic strategy employed by microorganisms to break down fatty acid methyl esters (FAMEs). For instance, bacteria like Lysinibacillus sphaericus have been shown to effectively degrade various FAMEs present in domestic wastewater.

Following hydrolysis, the resulting 10-aminodecanoic acid can be further metabolized. The long alkyl chain is susceptible to degradation via the β-oxidation pathway, a core metabolic process for fatty acids in many bacteria, such as Pseudomonas species. In this cyclical process, the fatty acid is progressively shortened by two-carbon units, generating acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, ultimately leading to the mineralization of the carbon chain into carbon dioxide and water. The terminal amino group may be removed through deamination, releasing ammonia (B1221849), which can be assimilated by microorganisms as a nitrogen source.

The primary metabolites formed during the initial stages of biodegradation are a direct result of the enzymatic cleavage of the ester bond.

Methanol: Released upon the hydrolysis of the methyl ester group. Methanol is a simple alcohol that is readily biodegradable by a wide range of methylotrophic microorganisms in the environment.

10-Aminodecanoic Acid: The fatty acid portion remaining after hydrolysis. This molecule is the key intermediate that enters the main degradative pathways.

Under certain metabolic conditions, particularly in biotransformation processes, other intermediates may arise. For example, studies on the biotransformation of the related compound methyl decanoate (B1226879) have shown the accumulation of decanoic acid and 10-hydroxydecanoic acid. This suggests that if the amino group were to be removed early in the degradation process, decanoic acid would be a key intermediate. Further reduction of the carboxylic acid group could potentially lead to the formation of 1-decanol , although this is generally a less common pathway in aerobic degradation.

Table 1: Key Potential Biodegradation Metabolites

| Metabolite | Precursor Compound | Formation Process |

|---|---|---|

| Methanol | This compound | Ester Hydrolysis |

| 10-Aminodecanoic Acid | This compound | Ester Hydrolysis |

| Decanoic Acid | 10-Aminodecanoic Acid | Deamination |

| 1-Decanol | Decanoic Acid | Carboxylic Acid Reduction |

Environmental Impact Assessment from an Academic Perspective

From an academic viewpoint, assessing the environmental impact of "this compound" involves considering its persistence, bioaccumulation potential, and toxicity. Based on its structure, the compound is expected to be readily biodegradable. The primary mode of degradation, ester hydrolysis, breaks the molecule into two smaller, less complex substances: methanol and 10-aminodecanoic acid. Both of these metabolites are easily assimilated into natural microbial metabolic cycles.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The transition away from petrochemical-based manufacturing is a paramount goal in modern chemistry. For methyl 10-aminodecanoate, future research will heavily focus on pioneering synthetic pathways that are both novel and sustainable, utilizing renewable feedstocks and environmentally benign processes.

Traditional chemical synthesis methods for related monomers often involve high energy consumption and generate significant environmental pollution. nih.govnih.gov In contrast, a key area of future development lies in leveraging vegetable-derived precursors. researchgate.netrsc.org Fatty acids such as oleic acid, ricinoleic acid, and decanoic acid, which are abundant in vegetable oils like coconut and palm kernel oil, serve as promising starting materials. nih.govacs.orgresearchgate.net Research will aim to optimize the conversion of these natural resources into methyl 10-aminodecanoate.

One promising avenue is the application of green chemistry principles, such as olefin metathesis. Future studies could explore the cross-metathesis of fatty esters with nitrogen-containing olefins like acrylonitrile, followed by hydrogenation, to produce α,ω-aminoesters. researchgate.net This approach offers a direct route from abundant bio-resources to the target molecule, minimizing hazardous reagents and byproducts. The development of more efficient and selective catalysts for these transformations will be a critical research focus, aiming to improve reaction yields and reduce energy inputs.

Engineering of Advanced Biocatalytic Systems for Expanded Applications

Biocatalysis offers a powerful alternative to conventional chemical synthesis, characterized by high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net The future of methyl 10-aminodecanoate production is intrinsically linked to the engineering of advanced biocatalytic systems.

A significant research thrust will be the design and optimization of multi-enzyme cascades. nih.govnih.gov These one-pot systems, where multiple enzymatic reactions occur sequentially, can convert simple bio-based precursors directly into complex molecules like ω-amino fatty acids. Key enzymes in these cascades include carboxylic acid reductases (CAR), ω-transaminases (ω-TA), α-dioxygenases, and alcohol dehydrogenases. researchgate.netresearchgate.net Research has already demonstrated the successful biosynthesis of 8, 10, and 12-carbon ω-amino fatty acids from corresponding hydroxy fatty acids with high conversion rates (around 90%), highlighting the feasibility of this approach for the 10-carbon backbone of methyl 10-aminodecanoate. acs.orgresearchgate.net

Future work will focus on:

Enzyme Engineering: Utilizing techniques like directed evolution and computational design to enhance enzyme stability, activity, and substrate specificity. nih.govnih.govacs.org This will allow for the tailoring of enzymes to specifically target decanoic acid derivatives and operate efficiently under industrial process conditions.

Whole-Cell Catalysts: Developing and optimizing engineered microorganisms to act as "whole-cell" catalysts. researchgate.net This approach keeps the enzymes within the cell, improving stability and simplifying cofactor regeneration, which is crucial for the economic viability of the process.

Immobilization: Advancing enzyme immobilization techniques to improve operational stability and reusability, which are critical for reducing production costs in industrial-scale applications. acs.orgresearchgate.net

The table below summarizes key enzymes and their roles in the biocatalytic synthesis of ω-amino fatty acids, a class to which the precursor of methyl 10-aminodecanoate belongs.

| Enzyme Class | Abbreviation | Role in Synthesis | Reference |

| Carboxylic Acid Reductase | CAR | Converts fatty acids to aldehydes. | researchgate.net |

| ω-Transaminase | ω-TA | Converts aldehydes to terminal amines. | nih.govresearchgate.net |

| α-Dioxygenase | Alternative enzyme for converting fatty acids to aldehydes. | researchgate.net | |

| Alcohol Dehydrogenase | Involved in the oxidation of ω-hydroxy fatty acids. | researchgate.net | |

| Aldehyde Reductase | AHR | Involved in the biosynthesis from hydroxy fatty acids. | acs.orgresearchgate.net |

Exploration of New Material Science Applications and Performance Enhancements

Methyl 10-aminodecanoate is a prime candidate for producing high-performance, bio-based polyamides (PAs), often referred to as nylons. nih.govnih.gov Future research will not only focus on the synthesis of "Polyamide 10" (PA10) from this monomer but also on creating novel copolymers and advanced composites with enhanced properties.

The precedent set by similar bio-polyamides, such as PA11 (Rilsan®) derived from 11-aminoundecanoic acid, demonstrates the commercial potential of these materials in demanding applications. researchgate.net Research efforts will be directed towards:

Copolymerization: Synthesizing novel copolyamides by reacting methyl 10-aminodecanoate with other bio-based diamines or diacids. rsc.org This strategy allows for the fine-tuning of material properties such as melting point, flexibility, and thermal stability to meet specific application requirements.

Nanocomposites: Creating advanced nanocomposites by incorporating fillers like carbon nanotubes (CNTs) or cellulose (B213188) nanofibers into the bio-polyamide matrix. nih.gov Such composites are expected to exhibit superior mechanical strength, thermal stability, and electrical conductivity, opening up applications in the automotive, electronics, and aerospace industries. nih.gov

Self-Assembling Materials: Investigating the potential for copolymers derived from fatty acid and amino acid components to self-assemble into well-defined nanostructures like micelles or nanospheres. researchgate.netpsu.edu These materials could find applications in drug delivery or as coatings for medical devices. researchgate.net

Computational Chemistry Approaches for Predicting Reactivity and Properties

Computational chemistry is becoming an indispensable tool for accelerating materials discovery and process optimization. Future research on methyl 10-aminodecanoate and its derivatives will increasingly rely on computational approaches to predict reactivity, guide catalyst design, and model material properties before extensive lab work is undertaken.

Key areas of computational research will include:

Enzyme Redesign: Using computational methods to engineer biocatalysts like ω-transaminases. nih.govacs.org By modeling the enzyme's active site, researchers can predict mutations that would expand the substrate scope to better accommodate decanoic acid derivatives or improve thermal stability. nih.govnih.govacs.org This rational design approach is more efficient than traditional trial-and-error screening.

Reaction Mechanism Analysis: Employing quantum mechanics methods, such as Density Functional Theory (DFT), to elucidate the mechanisms of both chemical and enzymatic synthesis routes. researchgate.netresearchgate.net Understanding the energy barriers of reaction steps can help in designing more efficient catalysts and optimizing reaction conditions.

Polymer Property Prediction: Utilizing Molecular Dynamics (MD) simulations to predict the bulk properties of new polyamides and copolyamides derived from methyl 10-aminodecanoate. researchgate.netdntb.gov.uaacs.org MD simulations can provide insights into material characteristics such as glass transition temperature, mechanical modulus, and interfacial properties in composites, guiding the design of materials with desired performance profiles. researchgate.netdntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the molecular structure of methyl 10-aminodecanoate derivatives with their chemical reactivity or the properties of the resulting polymers. researchgate.net

The following table outlines computational methods and their future applications in the context of methyl 10-aminodecanoate research.

| Computational Method | Application Area | Predicted Outcome/Insight | Reference |

| Molecular Dynamics (MD) | Polymer Science | Glass transition temp., mechanical properties, thermal stability, diffusion in membranes. | researchgate.netdntb.gov.ua |

| Density Functional Theory (DFT) | Catalyst & Reaction Design | Reaction energy barriers, catalyst-substrate interactions, molecular geometry. | researchgate.netresearchgate.net |

| Computational Enzyme Design | Biocatalysis | Enzyme stability, substrate specificity, catalytic efficiency of mutants. | nih.govacs.org |

| QSAR | Property Prediction | Correlation of molecular structure with reactivity or material properties. | researchgate.net |

Integration into Circular Economy Concepts and Bio-Based Production

The ultimate goal for any new bio-based material is its successful integration into a circular economy. This involves considering the entire lifecycle of the product, from its renewable origin to its end-of-life. Methyl 10-aminodecanoate, being derived from renewable biomass, is already well-positioned for a bio-based production system. nih.govresearchgate.net

Future research must focus on the "circular" aspect. The key challenges and research directions include:

Design for Recyclability: Developing polyamides from methyl 10-aminodecanoate that are designed for efficient recycling. A major research avenue will be chemical recycling, which involves the depolymerization of the polymer back to its constituent monomers. This would allow methyl 10-aminodecanoate to be recovered and reused in the production of new high-quality polymers, closing the loop.

Biodegradability Studies: For applications where recycling is not feasible, it is crucial to investigate the biodegradability of polymers derived from this monomer. Research will need to assess the environmental fate of these new bio-polyamides and engineer them for controlled degradation to avoid the accumulation of plastic waste.

Lifecycle Assessment (LCA): Conducting comprehensive LCAs for the entire production and application pathway of methyl 10-aminodecanoate and its derived materials. These assessments will quantify the environmental benefits, such as a lower carbon footprint, compared to their petroleum-based counterparts, ensuring that the shift to bio-based production is genuinely sustainable. researchgate.net

By focusing on these research directions, the scientific and industrial communities can establish a complete value chain for methyl 10-aminodecanoate that begins with renewable resources and ends with materials that are either fully recyclable or safely biodegradable, embodying the core principles of a modern circular economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.